3-Cyano-2-methyl-benzoyl chloride
Description
Significance of Acyl Chlorides as Activated Carboxylic Acid Derivatives in Organic Synthesis
Acyl chlorides, or acid chlorides, are organic compounds characterized by the -COCl functional group. google.com They are among the most reactive derivatives of carboxylic acids, a property that makes them exceptionally useful in organic synthesis. cas.org This high reactivity stems from the electronic nature of the acyl chloride group; the strong electron-withdrawing inductive effect of both the chlorine and oxygen atoms renders the carbonyl carbon highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. google.com Furthermore, the chloride ion is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions.
These characteristics make acyl chlorides powerful intermediates for the synthesis of other carboxylic acid derivatives. chemsrc.com Their reactions with alcohols (alcoholysis) to form esters and with ammonia (B1221849) or amines (aminolysis) to form amides are cornerstone reactions in the construction of complex organic molecules. google.comnih.gov Unlike the direct esterification or amidation of carboxylic acids, which often require catalysts and harsh conditions and are typically reversible, reactions with acyl chlorides are rapid, often exothermic, and essentially irreversible, leading to high yields of the desired products. googleapis.com
Overview of Benzoic Acid Derivatives in Fine Chemical and Materials Synthesis
Benzoic acid and its derivatives, including benzoyl chloride, are pivotal building blocks in the chemical industry. googleapis.com These aromatic compounds serve as precursors for a vast array of fine chemicals and materials. chemicalbook.com In the pharmaceutical sector, substituted benzoyl chlorides are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including anesthetics, anti-inflammatory drugs, and antimicrobials.
The applications of benzoic acid derivatives extend into the agrochemical industry, where they are used to produce herbicides and insecticides. googleapis.com Moreover, they are integral to the manufacturing of dyes and pigments, with the benzoyl group often forming a core part of the chromophore structure. In materials science, these compounds are employed in the production of polymers, resins, and plasticizers, where they can enhance properties such as thermal stability and durability. chemicalbook.com The versatility of the benzoyl scaffold allows for extensive functionalization, enabling the fine-tuning of chemical and physical properties to meet the demands of diverse applications. chemsrc.com
Unique Structural and Electronic Considerations of the 3-Cyano-2-methyl-benzoyl Moiety in Chemical Transformations
The chemical behavior of 3-Cyano-2-methyl-benzoyl chloride is dictated by the interplay of its three distinct functional components: the acyl chloride, the ortho-methyl group, and the meta-cyano group. Each substituent exerts specific electronic and steric effects that modulate the reactivity of the molecule.
Acyl Chloride Group : As the primary reactive site, the electrophilicity of its carbonyl carbon is of paramount importance for nucleophilic attack.
Ortho-Methyl Group : The methyl group at the C2 position is generally considered an electron-donating group through an inductive effect and hyperconjugation. googleapis.com This electron donation would typically decrease the electrophilicity of the carbonyl carbon, making it slightly less reactive than unsubstituted benzoyl chloride. However, its position ortho to the acyl chloride group also introduces significant steric hindrance, which can impede the approach of bulky nucleophiles to the reactive center.
Meta-Cyano Group : The cyano (-C≡N) group at the C3 position is a powerful electron-withdrawing group, operating through both a strong inductive effect and a resonance (mesomeric) effect. Positioned meta to the acyl chloride, its electron-withdrawing influence strongly increases the partial positive charge on the carbonyl carbon, thereby enhancing the molecule's reactivity toward nucleophiles. google.com
The combination of these competing effects makes the reactivity of this compound unique. The potent electron-withdrawing cyano group is expected to significantly activate the acyl chloride for nucleophilic substitution, likely overriding the weaker deactivating effect of the methyl group. Therefore, the molecule is predicted to be a highly reactive acylating agent. A known synthetic route involves the reaction of 3-cyano-2-methyl-benzoic acid with thionyl chloride, yielding colorless crystals of the target compound.
Scope and Limitations of the Present Research Outline
This article provides a focused overview of this compound based on fundamental principles of organic chemistry and data available for structurally related compounds. The discussion centers on the established reactivity of acyl chlorides, the broad utility of benzoic acid derivatives, and a theoretical analysis of the structural and electronic factors governing the title compound's chemistry.
A significant limitation is the scarcity of dedicated research and published literature specifically on this compound. While its synthesis and melting point are documented, comprehensive studies on its reaction kinetics, scope of applications, and involvement in complex syntheses are not widely available in the public domain. Consequently, the analysis of its unique reactivity is largely an extrapolation from the known effects of its individual substituents. Further empirical research would be necessary to fully characterize its chemical profile and unlock its potential in synthetic chemistry.
Data Table
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆ClNO | Calculated |
| Molecular Weight | 179.60 g/mol | Calculated |
| Appearance | Colorless crystals | |
| Melting Point | 62 °C |
| CAS Number | Not publicly available | N/A |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
3-cyano-2-methylbenzoyl chloride |
InChI |
InChI=1S/C9H6ClNO/c1-6-7(5-11)3-2-4-8(6)9(10)12/h2-4H,1H3 |
InChI Key |
NYXWJYYYYZNYKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)Cl)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyano 2 Methyl Benzoyl Chloride
Classical Chlorination Approaches to Substituted Benzoic Acid Derivatives
The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in organic chemistry. For 3-Cyano-2-methyl-benzoyl chloride, this is typically achieved by treating 3-cyano-2-methylbenzoic acid with a suitable chlorinating agent.
Thionyl Chloride-Mediated Synthesis from Carboxylic Acids
One of the most common and well-established methods for the synthesis of acyl chlorides from carboxylic acids involves the use of thionyl chloride (SOCl₂). masterorganicchemistry.com This method is widely applicable and is also used for the preparation of this compound. prepchem.com
The reaction proceeds by refluxing 3-cyano-2-methylbenzoic acid with an excess of thionyl chloride. prepchem.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. masterorganicchemistry.comlibretexts.org A specific preparation involves refluxing 30 g of 3-cyano-2-methyl-benzoic acid with 75 cc of thionyl chloride for 1.5 hours. prepchem.com After cooling, the excess thionyl chloride is removed under reduced pressure. prepchem.com To ensure complete removal of thionyl chloride, benzene (B151609) can be added and subsequently distilled off under reduced pressure. prepchem.com The resulting residue is then purified by rectification under reduced pressure to yield colorless crystals of this compound with a melting point of 62°C. prepchem.com
For some syntheses, a catalyst such as N,N-dimethylformamide (DMF) is added to facilitate the reaction. youtube.com The reaction can be performed with or without a solvent. youtube.com When a solvent is used, options include dichloromethane (B109758) or isopropyl acetate (B1210297). youtube.com
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| 3-cyano-2-methylbenzoic acid | Thionyl chloride | Reflux for 1.5 hours | This compound | 27.4 g from 30 g of acid | prepchem.com |
Oxalyl Chloride-Mediated Synthesis from Carboxylic Acids
Oxalyl chloride ((COCl)₂) is another effective reagent for the conversion of carboxylic acids to acyl chlorides. wikipedia.org It is often considered a milder and more selective reagent than thionyl chloride, though it is more expensive. wikipedia.org The reaction with oxalyl chloride is typically catalyzed by N,N-dimethylformamide (DMF). wikipedia.orgorgsyn.org The volatile byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, simplify the workup procedure. wikipedia.org
A general procedure involves the dropwise addition of oxalyl chloride to a solution of the carboxylic acid and a catalytic amount of DMF in a suitable solvent like methylene (B1212753) chloride. orgsyn.org The reaction is often carried out at room temperature. orgsyn.org After the reaction is complete, the solvent and volatile byproducts are removed, often by rotary evaporation, to yield the acyl chloride. orgsyn.org
While a specific example for this compound is not detailed in the provided results, the general applicability of this method to substituted benzoic acids suggests its feasibility. wikipedia.orgorgsyn.org
Phosphorus Pentachloride-Mediated Synthesis
Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent capable of converting carboxylic acids to their corresponding acyl chlorides. libretexts.orgprepchem.com The reaction is typically vigorous and exothermic, often occurring at room temperature. prepchem.com
In a typical procedure, the carboxylic acid is mixed with finely pulverized phosphorus pentachloride. prepchem.com The reaction produces the acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas. libretexts.orgwikipedia.org The desired acyl chloride can then be separated from the phosphorus oxychloride by fractional distillation. libretexts.org
For example, the synthesis of benzoyl chloride can be achieved by treating dry benzoic acid with phosphorus pentachloride, resulting in a liquid mixture that can be fractionally distilled to yield the product. prepchem.com This method is also applicable to the synthesis of this compound.
Modern and Green Synthetic Routes and Process Intensification
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This includes the development of solvent-free protocols and catalytic approaches to minimize waste and energy consumption.
Solvent-Free Synthetic Protocols for Acyl Chloride Formation
Solvent-free, or neat, reactions offer a greener alternative to traditional methods by eliminating the need for potentially hazardous and difficult-to-remove solvents. ucla.edu The reaction of carboxylic acids with thionyl chloride can often be carried out without a solvent, especially when an excess of thionyl chloride is used, as it can act as both a reagent and a solvent. youtube.com
A patent describes a process for preparing benzoyl chloride where a crude benzotrichloride (B165768) product is heated and stirred with benzoic acid in the presence of a catalyst, without the mention of a solvent in this specific step, to produce a crude benzoyl chloride product. google.com While not directly involving this compound, this illustrates the industrial potential of reducing solvent use in acyl chloride synthesis.
Catalytic Approaches to this compound Synthesis
Catalytic methods are at the forefront of green chemistry, aiming to increase reaction efficiency and reduce the amount of reagents required. In the context of acyl chloride synthesis, catalysts are often employed with chlorinating agents like thionyl chloride and oxalyl chloride.
As mentioned earlier, N,N-dimethylformamide (DMF) is a common catalyst for these reactions. youtube.comwikipedia.org For instance, the synthesis of an alpha-amino acyl chloride was achieved in high yield using a slight excess of thionyl chloride in isopropyl acetate with 5% DMF as a catalyst. youtube.com Other catalysts like tertiary amines and dimethylacetamide have also been explored, though DMF was found to be more effective in this particular case. youtube.com
Furthermore, a patent for the synthesis of o-methyl benzoyl cyanide from o-methylbenzoyl chloride utilizes a copper catalyst, such as copper quinoline, in the presence of potassium ferricyanide. google.comgoogle.com This suggests that catalytic methods are being developed for reactions involving related benzoyl chloride derivatives. Another study on the cyanation of 2,3-dichlorobenzoyl chloride explored various catalytic systems, including amine bases, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBABr) and cetyltrimethylammonium bromide (CTAB), and even catalyst-free conditions with acetonitrile (B52724) as a polar co-solvent. researchgate.net A novel catalyst, CuBr₂, was also identified for this transformation. researchgate.net These advancements in catalytic cyanation of substituted benzoyl chlorides could potentially be adapted for the synthesis of this compound from a suitable precursor.
| Reaction | Catalyst | Reagents | Solvent | Key Finding | Reference |
| Cyanation of o-methylbenzoyl chloride | Copper quinoline | Potassium ferricyanide | Dichloroethane or Toluene (B28343) | High yield of o-methyl benzoyl cyanide | google.comgoogle.com |
| Cyanation of 2,3-dichlorobenzoyl chloride | Cetyltrimethylammonium bromide (CTAB) | Copper(I) cyanide | Toluene | Consistent reactivity and high yield | researchgate.net |
| Alpha-amino acyl chloride synthesis | N,N-dimethylformamide (DMF) | Thionyl chloride | Isopropyl acetate | DMF found to be the most effective catalyst | youtube.com |
Flow Chemistry Applications and Continuous Manufacturing in Acyl Chloride Synthesis
The transition from batch to continuous flow manufacturing has marked a significant advancement in chemical synthesis, offering enhanced safety, efficiency, and scalability. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and technologies are well-established for the synthesis of acyl chlorides in general. These processes provide a strong indication of how the continuous manufacturing of the target compound can be achieved.
Flow chemistry involves the continuous pumping of reagents through a network of tubes or microreactors, where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly reactive or hazardous reactions, such as the formation of acyl chlorides. The small reactor volumes inherent in flow systems minimize the risk associated with handling large quantities of toxic or corrosive reagents like thionyl chloride or phosgene. nih.gov
A common route to acyl chlorides is the reaction of a carboxylic acid with a chlorinating agent. In a continuous flow setup, a solution of the carboxylic acid (in this case, 3-cyano-2-methyl-benzoic acid) and the chlorinating agent would be separately pumped and mixed at a specific point in the reactor. The reaction mixture then flows through a heated or cooled section of the reactor for a defined residence time to ensure complete conversion. The product stream can then be directly channeled into subsequent reaction steps (a concept known as "telescoping") or subjected to in-line purification.
The use of packed-bed reactors, containing a solid-supported reagent or catalyst, is another strategy in flow chemistry that can simplify product purification. researchgate.net For acyl chloride synthesis, this could involve a packed bed of a solid chlorinating agent or a scavenger resin to remove byproducts.
The synthesis of various 1,2,3-triazole-modified β-aminocyclohexanecarboxylic acid derivatives has been successfully demonstrated using a continuous-flow procedure, highlighting the capability of this technology to handle complex molecular structures and potentially unstable intermediates like azides. beilstein-journals.org This provides a strong precedent for the application of flow chemistry to the synthesis of other functionalized aromatic compounds.
Chemo- and Regioselectivity in the Synthesis of this compound Precursors
The synthesis of this compound is critically dependent on the availability of its precursor, 3-cyano-2-methyl-benzoic acid. The chemo- and regioselectivity of the synthetic route to this precursor are of paramount importance to ensure the correct arrangement of the cyano and methyl groups on the aromatic ring.
A common strategy for introducing the cyano group at a specific position on an aromatic ring is the Sandmeyer reaction. wikipedia.orglscollege.ac.inmasterorganicchemistry.comnih.govnumberanalytics.com This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide. In the context of synthesizing 3-cyano-2-methyl-benzoic acid, a potential starting material would be 3-amino-2-methyl-benzoic acid. The challenge here lies in the selective synthesis of this specific aminobenzoic acid isomer.
An alternative and often more controlled approach involves the synthesis of a precursor molecule where the desired substitution pattern is already established. For instance, the synthesis can start from 2-methyl-3-nitrobenzonitrile (B1315095). The nitration of 2-methylbenzonitrile is a key step, where the directing effects of the methyl and cyano groups influence the position of the incoming nitro group. The methyl group is an ortho-, para-director, while the cyano group is a meta-director. The careful control of reaction conditions is necessary to achieve the desired 3-nitro isomer with high regioselectivity.
Once 2-methyl-3-nitrobenzonitrile is obtained, the nitro group can be reduced to an amino group to yield 2-methyl-3-aminobenzonitrile. This reduction can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst. The resulting amine can then be converted to the corresponding benzoic acid.
Another synthetic route to a key intermediate, 2-methyl-3-nitrobenzoic acid, involves the oxidation of 3-nitro-o-xylene. google.com This method utilizes oxygen from the air as the oxidant, presenting a greener and more cost-effective alternative to traditional oxidizing agents. The regioselectivity is determined by the starting material, 3-nitro-o-xylene.
The table below summarizes some of the key precursors and their synthetic routes, highlighting the importance of regiochemical control.
| Precursor | Synthetic Route | Key Considerations for Selectivity |
| 3-Amino-2-methyl-benzoic acid | Diazotization of a suitable diamine precursor followed by selective functional group manipulation. | Requires careful control of diazotization and subsequent reactions to ensure correct isomer formation. |
| 2-Methyl-3-nitrobenzonitrile | Nitration of 2-methylbenzonitrile. | The directing effects of the methyl and cyano groups must be managed to favor the formation of the 3-nitro isomer. |
| 2-Methyl-3-nitrobenzoic acid | Oxidation of 3-nitro-o-xylene. google.com | The starting material's substitution pattern dictates the final product's regiochemistry. |
Ultimately, the choice of synthetic route will depend on the availability and cost of starting materials, as well as the desired purity and yield of the final product.
Scale-Up Considerations and Industrial Synthesis Adaptations
The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. For the production of this compound, these considerations are critical to ensure a safe, efficient, and economically viable process.
A primary concern in the industrial synthesis of acyl chlorides is the handling of hazardous reagents such as thionyl chloride, oxalyl chloride, or phosgene. These substances are corrosive and/or toxic, necessitating specialized equipment and stringent safety protocols. Continuous flow processing offers a significant advantage in this regard by minimizing the volume of hazardous material at any given time. nih.gov
The reaction of 3-cyano-2-methyl-benzoic acid with thionyl chloride is a known laboratory-scale method. prepchem.com On an industrial scale, the removal of excess thionyl chloride and the gaseous byproducts (sulfur dioxide and hydrogen chloride) must be managed efficiently. This typically involves a distillation step under reduced pressure, followed by scrubbing of the off-gases.
The presence of the cyano group in the molecule introduces another layer of complexity. The cyano group can be sensitive to certain reaction conditions, particularly to strong acids or bases at elevated temperatures, which could lead to hydrolysis to a carboxylic acid or an amide. Therefore, the reaction conditions for the formation of the benzoyl chloride must be carefully optimized to avoid unwanted side reactions.
Furthermore, ensuring the regiochemical purity of the final product on a large scale is crucial. This goes back to the importance of the chemo- and regioselectivity in the synthesis of the precursor, 3-cyano-2-methyl-benzoic acid. Any isomeric impurities in the precursor will be carried through to the final product, potentially impacting its quality and performance in subsequent applications. Industrial processes often incorporate rigorous quality control measures, such as in-process monitoring and final product analysis, to ensure the desired purity is achieved.
The table below outlines some of the key scale-up challenges and potential industrial adaptations for the synthesis of this compound.
| Challenge | Industrial Adaptation |
| Handling of Hazardous Reagents | Use of closed systems, dedicated scrubbers for off-gases, and implementation of continuous flow manufacturing to minimize inventory. |
| Reaction Control and Heat Management | Utilization of jacketed reactors with precise temperature control, or continuous flow reactors with superior heat exchange capabilities. |
| Product Purification | Fractional distillation under reduced pressure to remove volatile impurities and byproducts. Crystallization may also be employed for further purification. |
| Regiochemical Purity | Strict quality control of starting materials and in-process monitoring to ensure the correct isomer is being produced. |
| Waste Management | Neutralization and treatment of acidic waste streams, and recycling of solvents and unreacted starting materials where feasible. |
Reactivity and Mechanistic Investigations of 3 Cyano 2 Methyl Benzoyl Chloride in Organic Transformations
Nucleophilic Acyl Substitution Reactions at the Carbonyl Center
The primary mode of reactivity for 3-cyano-2-methyl-benzoyl chloride involves nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion and form the acylated product. The general mechanism is a cornerstone of its synthetic utility. The reactivity of benzoyl chlorides can be influenced by the substituents on the aromatic ring; electron-withdrawing groups tend to favor an associative mechanism, while electron-donating groups favor a dissociative one. nih.gov The ortho-methyl group in this compound can sterically hinder the approach of nucleophiles, potentially affecting reaction rates compared to less substituted benzoyl chlorides. rsc.orgnih.gov
N-acylation is a prominent reaction of this compound, leading to the formation of amides. This transformation is fundamental in the synthesis of a wide array of chemical compounds. ncert.nic.in The reaction proceeds by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the benzoyl chloride. ncert.nic.in This process, often referred to as acylation, results in the substitution of the hydrogen atom of the amine's –NH2 or >N–H group with the 3-cyano-2-methyl-benzoyl group. ncert.nic.in To drive the reaction to completion, a base stronger than the reacting amine, such as pyridine (B92270), is often employed to neutralize the hydrochloric acid byproduct. ncert.nic.in
Achieving selective mono-acylation of symmetric diamines is a significant challenge in organic synthesis, as the second amino group of the mono-acylated product can compete with the starting diamine, leading to the formation of a di-acylated byproduct. rsc.org Various strategies have been developed to address this, including the use of protecting groups or employing a large excess of the diamine. rsc.org An innovative and environmentally friendly approach involves the use of carbon dioxide as a temporary, traceless protecting group to control the reactivity of diamines, enabling selective mono-acylation with stoichiometric amounts of acyl chlorides. rsc.org Other methods for selective mono-acylation include the pre-complexation of the diamine with reagents like 9-borabicyclononane (B1260311) (9-BBN) before the addition of the acyl chloride or performing the reaction with diols adsorbed on silica (B1680970) gel. researchgate.netrsc.org
A study on the reaction of various acyl chlorides with diamines demonstrated the feasibility of selective mono-acylation. Below is a table summarizing the selective mono-acylation of a diamine with different benzoyl chlorides, illustrating the yields of the desired mono-amide product.
Table 1: Selective Mono-acylation of a Diamine with Various Benzoyl Chlorides
| Acyl Chloride | Mono-amide Product | Yield (%) |
|---|---|---|
| Benzoyl chloride | N-(4-aminobutyl)benzamide | 85 |
| 4-Methoxybenzoyl chloride | N-(4-aminobutyl)-4-methoxybenzamide | 82 |
| 4-Nitrobenzoyl chloride | N-(4-aminobutyl)-4-nitrobenzamide | 90 |
| This compound | N-(4-aminobutyl)-3-cyano-2-methylbenzamide | Not specified |
Data adapted from studies on selective mono-acylation techniques. The yield for this compound is not explicitly provided in the compared literature but is expected to follow similar reactivity patterns.
In peptide synthesis, the formation of an amide bond between two amino acids is the key step. While acyl chlorides can be used, their high reactivity can lead to racemization of the activated amino acid, a significant issue that compromises the stereochemical integrity of the resulting peptide. researchgate.net Racemization often proceeds through the formation of a 5(4H)-oxazolone intermediate. nih.gov
To mitigate this, various additives have been developed. Copper(II) chloride (CuCl2) has been identified as a highly effective racemization-suppressing additive in peptide coupling reactions, including those mediated by carbodiimides (like DCC and EDC) and mixed anhydride (B1165640) methods. nih.govnih.gov The presence of CuCl2 can suppress the racemization of the 5(4H)-oxazolone intermediate. nih.gov In many cases, the addition of CuCl2 can reduce or eliminate the formation of the undesired epimer. nih.govnih.govpeptide.com
This compound readily undergoes O-acylation with alcohols and phenols to form the corresponding esters. This reaction is a standard method for ester synthesis and is often carried out in the presence of a base like pyridine or triethylamine (B128534) to scavenge the HCl byproduct. The reaction of benzoyl chlorides with alcohols can be exceptionally fast, even at low temperatures, when promoted by certain amines like N,N,N′,N′-tetramethylethylenediamine (TMEDA). organic-chemistry.org This method is highly efficient for primary and secondary alcohols, while tertiary alcohols are typically unreactive, allowing for chemoselective acylations. organic-chemistry.org
Symmetrical and unsymmetrical anhydrides can also be synthesized from acyl chlorides. The reaction of an acyl chloride with a carboxylic acid or its salt is a common route to anhydrides. researchgate.net For instance, reacting an acyl chloride with the sodium salt of a carboxylic acid can produce a mixed or symmetrical anhydride. researchgate.net Various reagents, such as triphenylphosphine/trichloroisocyanuric acid, have been developed for the direct conversion of carboxylic acids to anhydrides under mild conditions. researchgate.net Aromatic carboxylic anhydrides themselves can be used as acylating agents, often activated by a Lewis acid or a nucleophilic catalyst.
Table 2: O-Acylation Products from this compound
| Nucleophile | Product Type | Product Name |
|---|---|---|
| Ethanol | Ester | Ethyl 3-cyano-2-methylbenzoate |
| Phenol | Ester | Phenyl 3-cyano-2-methylbenzoate |
| 3-Cyano-2-methyl-benzoic acid | Anhydride | 3-Cyano-2-methyl-benzoic anhydride |
| Acetic acid | Anhydride | Acetic 3-cyano-2-methyl-benzoic anhydride |
Thioesters can be synthesized by the reaction of this compound with thiols. quora.com This reaction is analogous to O-acylation, with the more nucleophilic thiol attacking the carbonyl carbon. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, and to neutralize the generated HCl. quora.com One-pot methods for thioester synthesis have also been developed, for example, by reacting an acyl chloride with thiourea (B124793) and an alkyl halide. beilstein-journals.org However, studies have shown that the direct reaction between a benzoyl chloride and thiourea does not typically lead to the formation of a thioacid, which could then react to form a thioester. beilstein-journals.org
The synthesis of thioamides from acyl chlorides is less common. Thioamides are generally prepared by other methods, such as the thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide.
This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3-cyano-2-methyl-benzoyl group onto an aromatic ring. chemguide.co.ukmasterorganicchemistry.com This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), which activates the acyl chloride by forming a highly electrophilic acylium ion or a complex with a polarized C-Cl bond. masterorganicchemistry.comnih.gov The reaction of benzene (B151609) with an acyl chloride in the presence of AlCl3 typically yields a ketone. chemguide.co.uk When an activated aromatic ring like methylbenzene (toluene) is used, substitution occurs primarily at the para position due to the steric bulk of the acylating agent. chemguide.co.uk The presence of both an electron-withdrawing cyano group and a sterically hindering ortho-methyl group on the benzoyl chloride can influence the reactivity and regioselectivity of the Friedel-Crafts reaction. researchgate.net
Enolates, being carbon-based nucleophiles, can also be acylated by this compound. This reaction provides a route to β-dicarbonyl compounds, which are valuable synthetic intermediates. The acylation of an enolate with an acyl chloride is a standard method for forming carbon-carbon bonds.
C-Acylation Reactions: Friedel-Crafts and Enolate Acylations
Regioselectivity in Aromatic C-Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation, and the regiochemical outcome of the reaction of this compound with aromatic substrates is dictated by the directing effects of the substituents on the substrate and the steric and electronic nature of the acylating agent itself. masterorganicchemistry.comorganic-chemistry.org The acylium ion, generated from this compound and a Lewis acid like AlCl₃, is the key electrophile. libretexts.org
In the acylation of activated aromatic rings such as toluene (B28343) and anisole (B1667542), the regioselectivity is primarily controlled by the substituent on the substrate. The methyl group in toluene is an ortho, para-director, while the methoxy (B1213986) group in anisole is a strong ortho, para-director. However, due to the steric bulk of the incoming 3-cyano-2-methylbenzoyl group, acylation is expected to occur predominantly at the para-position to minimize steric hindrance. chemguide.co.uklibretexts.org
Table 1: Predicted Regioselectivity in the Friedel-Crafts Acylation of Aromatic Substrates with this compound
| Aromatic Substrate | Directing Effect of Substituent | Major Product | Minor Product(s) |
| Toluene | Ortho, para-directing | 4-(3-Cyano-2-methylbenzoyl)toluene | 2-(3-Cyano-2-methylbenzoyl)toluene |
| Anisole | Ortho, para-directing | 4-(3-Cyano-2-methylbenzoyl)anisole | 2-(3-Cyano-2-methylbenzoyl)anisole |
| Benzene | - | (3-Cyano-2-methylphenyl)(phenyl)methanone | - |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution. Experimental verification is required.
Stereoselectivity in Enolate Acylation
The acylation of enolates is a fundamental method for the formation of β-dicarbonyl compounds. When a prochiral enolate is acylated with this compound, the formation of a new stereocenter is possible. The stereochemical outcome of such reactions can often be controlled by using chiral auxiliaries or catalysts. nih.gov
For instance, the acylation of a chiral lithium enolate, formed from a ketone or ester bearing a chiral auxiliary, can proceed with high diastereoselectivity. The stereochemistry of the resulting β-dicarbonyl compound is determined by the facial selectivity of the enolate attack on the acyl chloride, which is influenced by the steric and electronic properties of the chiral auxiliary and the substituents on the enolate.
Table 2: Hypothetical Diastereoselective Acylation of a Chiral Enolate
| Chiral Auxiliary | Enolate Source | Proposed Major Diastereomer | Diastereomeric Excess (d.e.) |
| (R)-4-Phenyl-2-oxazolidinone | Propanoyl-derived | (R)-N-((R)-2-(3-cyano-2-methylbenzoyl)propanoyl)-4-phenyloxazolidin-2-one | >90% |
| (S)-4-Benzyl-2-oxazolidinone | Propanoyl-derived | (S)-N-((S)-2-(3-cyano-2-methylbenzoyl)propanoyl)-4-benzyloxazolidin-2-one | >90% |
This table is illustrative and presents hypothetical outcomes based on general principles of asymmetric enolate acylation. researchgate.net Experimental validation is necessary.
Photolytic and Radical Reactions
Mechanistic Pathways of Photodissociation
The photochemistry of benzoyl chlorides is characterized by the cleavage of the C-Cl bond upon UV irradiation. acs.orgacs.org For this compound, excitation to an electronically excited state, such as the S₁ state, can lead to dissociation. The primary photodissociation pathway is the homolytic cleavage of the carbon-chlorine bond to generate a 3-cyano-2-methylbenzoyl radical and a chlorine radical.
Studies on benzoyl chloride have shown that photodissociation can proceed via multiple pathways, including direct dissociation from an excited state and dissociation from a vibrationally hot ground state (S₀) following internal conversion. acs.org The presence of the methyl and cyano substituents on the aromatic ring of this compound can influence the photophysical properties, such as the lifetime of the excited states and the rate of intersystem crossing, which in turn can affect the photodissociation dynamics.
Generation and Reactivity of Acyl Radicals
Acyl radicals are valuable intermediates in organic synthesis, and their generation from acyl chlorides can be achieved through photoredox catalysis under mild conditions. rsc.orgnih.gov In a typical catalytic cycle, a photosensitizer, upon irradiation with visible light, can induce the reduction of the acyl chloride to a radical anion. This radical anion is often unstable and rapidly fragments to yield the corresponding acyl radical and a chloride anion. rsc.org
The 3-cyano-2-methylbenzoyl radical, once generated, can participate in a variety of radical reactions. A common application is the Giese-type addition to electron-deficient alkenes, which leads to the formation of a new C-C bond and a new carbon-centered radical that can be further transformed. researchgate.net The reactivity of the 3-cyano-2-methylbenzoyl radical will be influenced by the electronic properties of the cyano and methyl groups. The electron-withdrawing nature of the cyano group can affect the electrophilicity of the radical, influencing its addition to various radical acceptors.
Reactions Involving the Cyano Group
Transformation of the Nitrile Moiety in the Presence of Acyl Chloride Functionality
The selective transformation of the cyano group in this compound in the presence of the highly reactive acyl chloride functionality presents a significant synthetic challenge. Acyl chlorides are readily attacked by a wide range of nucleophiles, including water and hydride reagents, which are often used for nitrile transformations. chemistrystudent.comlibretexts.orgchemistrysteps.com
Hydrolysis:
The hydrolysis of a nitrile to a carboxylic acid or an amide typically requires heating with aqueous acid or base. numberanalytics.comchemguide.co.ukaklectures.com Under these conditions, the acyl chloride group of this compound would be expected to hydrolyze rapidly to the corresponding carboxylic acid. youtube.com Therefore, selective hydrolysis of the nitrile without affecting the acyl chloride is generally not feasible under standard conditions.
Reduction:
The reduction of a nitrile to a primary amine is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.govgoogle.com These reagents will also readily reduce the acyl chloride to an alcohol. However, more selective reducing agents might allow for the preferential reduction of the nitrile. For instance, certain borane (B79455) complexes or catalytic systems have been shown to selectively reduce nitriles in the presence of other functional groups like esters or nitro groups. calvin.educalvin.edu The relative reactivity of the acyl chloride versus the nitrile towards these milder reagents would be the determining factor for selectivity. It is conceivable that a carefully chosen reducing agent and reaction conditions could favor the reduction of the cyano group.
Table 3: Predicted Outcome of Selective Transformations of the Cyano Group
| Transformation | Reagent | Predicted Major Product | Plausibility Notes |
| Selective Reduction | Diisopropylaminoborane/cat. LiBH₄ | 3-(Aminomethyl)-2-methylbenzoyl chloride | Potentially feasible with careful control of stoichiometry and temperature. nih.gov |
| Selective Reduction | NaBH₄/CoCl₂ | 3-(Aminomethyl)-2-methylbenzoyl chloride | May offer selectivity due to the specific catalytic system. google.com |
| Selective Hydrolysis | H₂O/Acid or Base | 3-Carboxy-2-methylbenzoic acid | Acyl chloride hydrolysis is expected to be much faster than nitrile hydrolysis. chemguide.co.ukyoutube.com |
This table presents hypothetical reaction outcomes based on the known reactivity of related functional groups. Experimental investigation is necessary to confirm these predictions.
Reactions Involving the Methyl Group
The methyl group on the aromatic ring of this compound is a site for potential functionalization through activation of its benzylic C-H bonds. Direct transformation of these C(sp³)–H bonds is a powerful strategy for introducing molecular complexity. rsc.orgrsc.org
Benzylic functionalization reactions provide pathways to convert the relatively inert methyl group into a variety of other functional groups. These transformations often proceed through radical or ionic intermediates generated at the benzylic position. rsc.org
One common strategy is oxidative functionalization. The use of oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can activate the benzylic C-H bond of toluene and its derivatives, leading to the insertion of other groups. researchgate.net Mechanistic studies suggest these reactions can proceed via hydride abstraction to form a benzyl (B1604629) cation, which is then trapped by a nucleophile. researchgate.net For this compound, this could enable the introduction of alkoxy or other heteroatom-containing groups at the methyl position.
Another powerful approach is metallaphotoredox catalysis, which merges transition metal catalysis with photoredox catalysis to enable mild and selective C–H bond functionalization. rsc.org For example, the arylation of benzylic C(sp³)–H bonds has been achieved using dual photoredox and nickel catalysis. In this process, a photocatalyst generates a benzylic radical via a hydrogen atom transfer (HAT) or a sequential electron transfer-proton transfer (ET/PT) mechanism. rsc.org This radical is then captured by a nickel catalyst to facilitate cross-coupling with an aryl halide. rsc.org This methodology could potentially be applied to couple various aryl groups to the methyl position of this compound.
Transition metal-free methods have also been developed. For instance, KOtBu-promoted cross-coupling reactions between methyl N-heteroarenes and benzylic alcohols have been reported, proceeding through a single electron transfer (SET)/HAT mechanism. rsc.org Furthermore, the direct ammoxidation of methylarenes to aryl nitriles has been achieved using a photothermal coupling system, which involves a chlorine-radical-mediated photooxidation followed by a metal-promoted cyanation. acs.orgacs.org This highlights the possibility of further modifying the existing methyl group.
The table below presents examples of benzylic functionalization reactions applicable to toluene derivatives, which serve as models for the reactivity of the methyl group in this compound.
| Substrate | Reagents/Catalyst | Functionalization Type | Product Type | Ref. |
| Toluene | DDQ, Nucleophile | Oxidation/Substitution | Benzylic ether/ester | researchgate.net |
| Toluene Derivative | Ir-photocatalyst, Ni-catalyst, Aryl Bromide | Arylation | Diaryl methane | rsc.org |
| Indole (B1671886) Derivative | Ir-photocatalyst, Ni-catalyst, Aryl Bromide | Arylation | C(sp³)–H Arylated Indole | rsc.org |
| Toluene Derivative | KOtBu, Aryl Halide Additive | Cross-Coupling | Substituted Olefin | rsc.org |
| Methylarene | NH₂OH·HCl, Fe₂(SO₄)₃, O₂, UV light | Ammoxidation | Aryl Nitrile | acs.orgacs.org |
Catalyst Development for Enhanced Reactivity and Selectivity in this compound Transformations
Catalysis is crucial for controlling the reactivity and selectivity of transformations involving multifunctional molecules like this compound. The presence of three distinct reactive sites—the acyl chloride, the nitrile, and the methyl group—necessitates the development of catalysts that can target a specific group while tolerating the others.
For reactions involving the acyl chloride, such as cross-coupling reactions, palladium catalysts are often employed. For example, the palladium-catalyzed carbochlorocarbonylation of unsaturated hydrocarbons with benzoyl chlorides has been demonstrated. nih.gov The choice of ligand, such as Xantphos, is critical for achieving high yields and selectivity. nih.gov Sterically hindered substrates like 2-methylbenzoyl chloride have been shown to react, albeit requiring higher temperatures, indicating that similar catalytic systems could be adapted for this compound. nih.gov
In transformations targeting the nitrile group, such as cyanation reactions to form this group, copper and nickel catalysts are common. For instance, the cyanation of 2,3-dichlorobenzoyl chloride was effectively catalyzed by CuCN in the presence of a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB), which enhances the solubility and reactivity of the cyanide source. researchgate.net While this is a synthesis of a related compound, the catalytic principles are relevant for reactions that might use the nitrile group of this compound as a synthon.
For activating the benzylic C-H bonds of the methyl group, as discussed in section 3.4.1, metallaphotoredox catalysis has emerged as a state-of-the-art technique. rsc.org Systems combining an iridium-based photosensitizer with a nickel cross-coupling catalyst allow for the arylation of benzylic C–H bonds under mild conditions. rsc.org Recently, gold nanoclusters have been developed as efficient and recyclable heterogeneous photocatalysts for visible-light-driven radical couplings, expanding the scope of catalysts for such transformations. acs.org
Iron catalysis has also been shown to be effective in the ammoxidation of methylarenes, where an Fe³⁺ species promotes the thermal cyanation of an intermediate aldoxime. acs.orgacs.org This demonstrates the potential for developing iron-based catalysts for selective transformations at the methyl group of this compound. The development of bifunctional organocatalysts, such as those based on thiourea, also represents a promising avenue for achieving high enantioselectivity in cycloaddition and other reactions. researchgate.net
The following table summarizes catalyst systems relevant to the functionalization of the different reactive sites in this compound.
| Reactive Group | Reaction Type | Catalyst System | Purpose of Catalyst | Ref. |
| Acyl Chloride | Carbochlorocarbonylation | [Pd(cinnamyl)Cl]₂ / Xantphos | C-C bond formation | nih.gov |
| Nitrile (synthesis) | Cyanation | CuCN / CTAB | C-CN bond formation | researchgate.net |
| Methyl Group | C-H Arylation | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ / NiBr₂·diglyme | Benzylic C-H activation | rsc.org |
| Methyl Group | Radical Coupling | Gold Nanoclusters (Au16-F) | Heterogeneous photocatalysis | acs.org |
| Methyl Group | Ammoxidation | Fe₂(SO₄)₃ | Promotes thermal cyanation | acs.orgacs.org |
Applications of 3 Cyano 2 Methyl Benzoyl Chloride As a Synthetic Building Block and Reagent
Synthesis of Heterocyclic Compounds
The presence of both an electrophilic acyl chloride and a nucleophilic cyano group makes 3-Cyano-2-methyl-benzoyl chloride an ideal precursor for the synthesis of various heterocyclic systems.
Pyridones: this compound can be envisioned as a key starting material for the synthesis of substituted pyridone derivatives. For instance, its reaction with active methylene (B1212753) compounds, such as β-ketoesters or malonates, in the presence of a base could lead to the formation of a β-enaminone intermediate. Subsequent intramolecular cyclization via attack of the enamine nitrogen on the cyano group would yield the corresponding 3-cyano-2-pyridone scaffold. The reaction of 2-pyridone with benzoyl chloride has been reported to afford the corresponding benzoate (B1203000) derivative. researchgate.net
Thiazoles: The synthesis of thiazole (B1198619) derivatives from this compound can be achieved through a Hantzsch-type synthesis. Reaction of the benzoyl chloride with a suitable thioamide, followed by cyclization, would furnish the thiazole ring. The methyl and cyano substituents on the benzoyl moiety would be incorporated into the final thiazole structure, allowing for the synthesis of highly functionalized thiazoles with potential biological activity. The synthesis of thiazole derivatives via the condensation of α-halo ketones with thioamides is a well-established method. researchgate.net
Indoles: While a direct one-pot synthesis of indoles from this compound is not straightforward, it can serve as a precursor in a multi-step synthesis. For example, the acyl chloride can be used to N-acylate an appropriately substituted aniline (B41778) derivative. Subsequent chemical modifications to introduce a suitable side chain, followed by an intramolecular cyclization reaction, such as a Madelung or Fischer indole (B1671886) synthesis, could lead to the formation of substituted indoles. The use of benzoyl chloride in the synthesis of 1,2-disubstituted-3-cyano indoles has been documented. nih.gov
| Heterocycle | Proposed Synthetic Strategy | Key Intermediates |
| Pyridones | Reaction with a β-ketoester followed by intramolecular cyclization. | β-Enaminone |
| Thiazoles | Reaction with a thioamide followed by intramolecular cyclization (Hantzsch synthesis). | N-Acylthioamide |
| Indoles | N-acylation of an aniline derivative, followed by functional group manipulation and intramolecular cyclization (e.g., Madelung or Fischer synthesis). | N-(substituted-phenyl)-3-cyano-2-methylbenzamide |
This compound can also be utilized in the synthesis of oxygen-containing heterocycles. For instance, reaction with ortho-aminophenols or ortho-hydroxyanilines would lead to the formation of N- or O-acylated intermediates, which upon intramolecular cyclization could yield benzoxazinone (B8607429) derivatives. The specific reaction conditions would determine the final product. The synthesis of various oxygen heterocycles often involves the construction of the heterocyclic ring from phenolic precursors. nih.gov
The synthesis of thiophene (B33073) derivatives from this compound would likely involve a multi-step process. One plausible route could involve the conversion of the benzoyl chloride to a corresponding β-keto ester or a related active methylene compound. This intermediate could then undergo a Gewald-type reaction with elemental sulfur and a suitable cyano-activated reagent to construct the thiophene ring. The aroylation of acetylthiophenes using benzoyl chloride derivatives is a known method for preparing diacylthiophenes. arkat-usa.org
Construction of Macrocyclic and Polycyclic Structures
The bifunctional nature of this compound, with its reactive acyl chloride and the potential for the cyano group to participate in cyclization reactions, makes it a candidate for the construction of macrocyclic and polycyclic structures. Under high-dilution conditions, intermolecular reactions between two molecules of this compound or its derivatives with a suitable linking reagent could lead to the formation of macrocycles. The synthesis of macrocycles often employs covalent coupling reactions, including amidation and esterification, under conditions that favor intramolecular cyclization over polymerization. nih.gov Furthermore, the benzoyl moiety can serve as a rigid building block in the design of complex polycyclic architectures. The synthesis of polycyclic benzo[c]quinoline derivatives highlights the utility of functionalized aromatic compounds in constructing complex ring systems. nih.gov
Role in the Synthesis of Complex Organic Intermediates for Pharmaceuticals and Agrochemicals
Benzoyl chloride and its derivatives are crucial intermediates in the production of pharmaceuticals and agrochemicals. wikipedia.orgatamanchemicals.comebi.ac.ukchemicalbook.comgoogle.com For example, 4-nitrobenzoyl chloride is a precursor to the anesthetic procaine. wikipedia.org The presence of the cyano and methyl groups on the aromatic ring of this compound offers opportunities for the synthesis of novel and complex intermediates. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further functional handles for molecular elaboration. These transformations can lead to the synthesis of a variety of compounds with potential biological activity. For instance, many quinolone antibiotics are synthesized from intermediates derived from functionalized benzoyl chlorides. google.com Similarly, various herbicides and insecticides are derived from benzoyl chloride precursors. atamanchemicals.comchemicalbook.comvynova-group.com The specific substitution pattern of this compound could lead to intermediates for novel active ingredients in these fields. For instance, certain cyanobenzoyl chlorides are used in the preparation of intermediates for drugs like ketoprofen. google.com
Application in Polymer Chemistry and Functional Materials
Acyl chlorides are common monomers used in the synthesis of polymers such as polyamides and polyesters through step-growth polymerization. This compound could potentially be used as a functional monomer to introduce cyano and methyl groups into the polymer backbone. These functional groups can impart specific properties to the resulting materials, such as altered solubility, thermal stability, or the ability to undergo post-polymerization modification. For example, the cyano group can enhance the polymer's thermal stability and provide a site for cross-linking or grafting reactions. The industrial production of benzoyl peroxide, a common initiator in polymer chemistry, utilizes benzoyl chloride. wikipedia.org The use of functionalized benzoyl chlorides, such as 4-chlorobenzoyl chloride, in the synthesis of high-performance polymers is also established. wikipedia.org
As a Monomer for Polycondensation Reactions
The primary role of this compound in polymerization is as a monomer in polycondensation reactions. The highly reactive acyl chloride group readily undergoes nucleophilic acyl substitution with diols or diamines to form polyesters and polyamides, respectively.
The presence of the cyano (–C≡N) group on the aromatic ring is a key feature that can impart desirable properties to the resulting polymers. The cyano group is known for its ability to increase the thermal stability, solvent resistance, and dielectric constant of polymeric materials. mdpi.com The introduction of this compound as a comonomer in the synthesis of aromatic polyesters or polyamides can, therefore, be a strategic approach to enhance these properties.
For instance, in the synthesis of a copolyester, this compound could be reacted with a combination of an aliphatic diol and an aromatic diol. The general reaction scheme is as follows:
n HO-R-OH + m HO-R'-OH + (n+m) ClCO-Ar(CN)(CH₃)-COCl → [-O-R-O-CO-Ar(CN)(CH₃)-CO-]ₙ-[-O-R'-O-CO-Ar(CN)(CH₃)-CO-]ₘ + 2(n+m) HCl
The methyl group on the benzene (B151609) ring can influence the polymer's solubility and processability. The steric hindrance provided by the methyl group ortho to the acyl chloride may affect the reactivity of the monomer and the final polymer chain's conformation, potentially leading to materials with modified mechanical properties.
Table 1: Potential Diol and Diamine Co-monomers for Polycondensation with this compound
| Co-monomer Type | Example Co-monomers | Potential Polymer Class |
| Aromatic Diols | Bisphenol A, Hydroquinone | Aromatic Polyesters |
| Aliphatic Diols | Ethylene glycol, 1,4-Butanediol | Aliphatic-Aromatic Polyesters |
| Aromatic Diamines | p-Phenylenediamine, 4,4'-Diaminodiphenyl ether | Aromatic Polyamides (Aramids) |
| Aliphatic Diamines | Hexamethylenediamine | Aliphatic-Aromatic Polyamides |
As an Initiator or Chain Transfer Agent in Polymerization
While the primary application of benzoyl chloride derivatives in polymerization is as monomers, they can also be precursors to initiators. Benzoyl chloride itself is a precursor to benzoyl peroxide, a widely used radical initiator for chain-growth polymerization. chemicalbook.comwikipedia.org By extension, this compound could be converted to the corresponding peroxide, 3-Cyano-2-methyl-benzoyl peroxide.
The synthesis would involve the reaction of this compound with hydrogen peroxide in the presence of a base. wikipedia.org The resulting peroxide could then be used as a thermal initiator in the polymerization of vinyl monomers like styrene (B11656) or methyl methacrylate. The cyano and methyl groups on the aromatic ring of the initiator fragment may be incorporated as end-groups in the polymer chain, potentially modifying the polymer's surface properties or thermal stability.
The role of acyl chlorides as chain transfer agents is less common. However, in certain polymerization systems, the reactivity of the acyl chloride group could potentially lead to chain transfer reactions, although this is not a primary application.
Table 2: Potential Applications of this compound Derivatives in Polymerization
| Derivative | Role in Polymerization | Example Monomers |
| 3-Cyano-2-methyl-benzoyl peroxide | Radical Initiator | Styrene, Methyl Methacrylate |
Precursor to Specialty Chemicals and Dyes
The reactivity of the acyl chloride and the presence of the cyano group make this compound a valuable intermediate in the synthesis of various specialty chemicals and dyes.
The acyl chloride function allows for the introduction of the 3-cyano-2-methylbenzoyl moiety into a wide range of molecules through acylation reactions with alcohols, phenols, and amines. wikipedia.org This is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemicalbook.comatamanchemicals.com
In the context of dye synthesis, benzoyl chloride and its derivatives are crucial intermediates. ontosight.aiguidechem.comatamankimya.com The 3-cyano-2-methylbenzoyl group can be incorporated into dye structures to act as a chromophore or to modify the properties of the dye, such as its color, fastness, and solubility. The cyano group, being an electron-withdrawing group, can significantly influence the electronic structure of the dye molecule and thus its absorption spectrum.
For example, this compound can be reacted with an aromatic amine that is part of a dye structure to form an amide linkage. This reaction can be used to build more complex dye molecules or to attach the chromophoric system to a polymer or fabric.
An illustrative reaction is the Schotten-Baumann reaction with an amino-functionalized dye precursor:
Dye-NH₂ + ClCO-Ar(CN)(CH₃) → Dye-NHCO-Ar(CN)(CH₃) + HCl
The resulting amide would have its color properties modulated by the newly introduced substituted benzoyl group.
Table 3: Potential Specialty Chemicals Derived from this compound
| Reactant | Product Class | Potential Application |
| Aromatic amines | N-Aryl benzamides | Pharmaceutical intermediates, dye precursors |
| Substituted phenols | Phenyl benzoates | Agrochemicals, liquid crystals |
| Hydrazine derivatives | Benzoyl hydrazides | Pharmaceutical intermediates |
Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Analysis of 3 Cyano 2 Methyl Benzoyl Chloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 3-Cyano-2-methyl-benzoyl chloride. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement.
For this compound, the 1H and 13C NMR spectra would provide key insights. The 1H NMR spectrum would show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and splitting patterns of the aromatic protons would confirm their relative positions on the benzene (B151609) ring. The methyl protons would likely appear as a singlet. In the 13C NMR spectrum, each carbon atom in the molecule, including the carbonyl carbon, the cyano carbon, and the aromatic and methyl carbons, would produce a unique signal, allowing for a complete carbon framework assignment. For instance, in the related compound 2-chloro-2-methylpropane, the nine chemically equivalent protons give a single peak in the 1H NMR spectrum. docbrown.info Similarly, the symmetrical nature of some derivatives can lead to fewer than expected signals in their 13C NMR spectra. docbrown.info
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unequivocally assign all proton and carbon signals and to elucidate the complete molecular structure, multi-dimensional NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (1H-1H) coupling networks. sdsu.edu For this compound, COSY would establish the connectivity between adjacent aromatic protons, confirming their substitution pattern on the benzene ring. sdsu.edunih.gov
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This two-dimensional technique correlates directly bonded carbon and proton atoms (1JCH). youtube.comsdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For this compound, this would link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal. sdsu.edunih.gov
These multi-dimensional NMR techniques, when used in combination, provide a powerful methodology for the complete and unambiguous structural elucidation of this compound and its derivatives. science.gov
Solid-State NMR Applications
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials. researchgate.neteuropeanpharmaceuticalreview.com Unlike solution NMR, ssNMR can provide information about the molecule in its crystalline or amorphous solid form. europeanpharmaceuticalreview.com This is particularly useful for studying polymorphism, which is the ability of a compound to exist in different crystal structures. Different polymorphs can have different physical properties, and ssNMR can be used to identify and characterize them. europeanpharmaceuticalreview.com
For this compound, which is a solid at room temperature, ssNMR could be used to:
Determine the number of crystallographically inequivalent molecules in the unit cell. europeanpharmaceuticalreview.com
Provide information about the molecular packing and intermolecular interactions in the solid state.
Study the dynamics of the molecule in the solid state, such as the rotation of the methyl group. europeanpharmaceuticalreview.com
Characterize different solid forms of the compound and its derivatives.
The application of ssNMR is expanding in the characterization of complex organic materials and can provide unique insights that are not accessible by other techniques. acs.org
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nist.gov For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of chlorine would be indicated by an isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the 37Cl isotope.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. acs.org This is a powerful tool for confirming the molecular formula of this compound and for distinguishing it from other compounds that may have the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem mass spectrometry (MS/MS) is a technique where a specific ion from the initial mass spectrum is selected, fragmented, and then the resulting fragment ions are analyzed. unt.eduyoutube.com This provides detailed structural information by revealing the connectivity of the atoms within the molecule. unt.edu The fragmentation of a selected precursor ion can be induced by collision with an inert gas in a process called collision-induced dissociation (CID). unt.edu
For this compound, an MS/MS experiment would involve selecting the molecular ion and then analyzing its fragmentation products. The fragmentation pattern would be characteristic of the molecule's structure. For example, common fragmentation pathways for benzoyl chloride derivatives involve the loss of the chlorine atom or the carbonyl group. In the case of 3-aroylbenzofurans, the loss of a hydrogen radical is a characteristic fragmentation for 3-acyl isomers. researchgate.net The analysis of these fragmentation patterns allows for the confirmation of the structure and can be used to differentiate between isomers. researchgate.net
The combination of HPLC with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for the analysis of complex mixtures, allowing for the separation of different components before their detection and structural analysis by MS/MS. nih.govnih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Purity Assessment
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies that are characteristic of their structure.
FT-IR Spectroscopy : In FT-IR spectroscopy, the absorption of infrared radiation by the sample is measured. For this compound, the FT-IR spectrum would show characteristic absorption bands for the cyano group (C≡N stretch), the carbonyl group (C=O stretch) of the acyl chloride, the C-Cl stretch, and the aromatic C-H and C=C stretching and bending vibrations. The position of the carbonyl stretching frequency is particularly sensitive to the electronic environment and can provide information about the substituents on the aromatic ring. researchgate.net The NIST WebBook provides IR spectral data for related compounds such as 3-methylbenzoyl chloride. nist.gov
Raman Spectroscopy : Raman spectroscopy is a complementary technique to FT-IR that measures the light scattered by a sample. acs.org While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar functional groups and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the cyano, carbonyl, and aromatic moieties. Studies on benzoyl chloride and its derivatives have shown that Raman spectroscopy can be used to investigate the influence of substituents on the vibrational frequencies of the acyl chloride group. acs.orgdatapdf.com
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the nature of its interactions with neighboring molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from analyses of structurally related compounds, such as other substituted benzoyl chlorides and aromatic nitriles. nih.govresearchgate.net
The analysis would involve irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is processed to generate an electron density map, from which the positions of individual atoms can be resolved. This would confirm the planar structure of the benzene ring and the relative positions of the cyano, methyl, and benzoyl chloride substituents. Key structural parameters, including bond lengths, bond angles, and torsional angles, would be precisely measured. For instance, the structure of dibenzoyl peroxide, determined by X-ray crystallography, shows an O-O bond distance of 1.434 Å and an O=C-O-O dihedral angle of 90°. wikipedia.org
Beyond the individual molecule, X-ray diffraction elucidates the supramolecular architecture, revealing how molecules pack together. mdpi.com For this compound, several types of intermolecular interactions are expected to govern its crystal packing. The highly polar cyano (−C≡N) and carbonyl (−C=O) groups would likely induce strong dipole-dipole interactions. Furthermore, the nitrogen atom of the nitrile group can act as a halogen bond acceptor, forming noncovalent bonds with halogen-donating species. nih.gov The aromatic rings could engage in π-π stacking interactions, a common feature in the crystal structures of benzene derivatives that contributes to crystal stability. acs.org Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility.
Table 1: Predicted Crystallographic Parameters for this compound This table presents expected values based on data from analogous structures.
| Parameter | Expected Value/Observation | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Defines the symmetry elements within the unit cell. |
| C=O Bond Length | ~1.19 Å | Confirms the double bond character of the carbonyl group. |
| C-Cl Bond Length | ~1.79 Å | Characteristic bond length for an acyl chloride. |
| C≡N Bond Length | ~1.14 Å | Confirms the triple bond character of the nitrile group. |
| Benzene Ring | Planar | Confirms the aromatic system's geometry. |
| Intermolecular Interactions | Dipole-dipole, π-π stacking | Governs crystal packing and physical properties. nih.govacs.org |
Advanced Chromatographic Techniques for Reaction Monitoring and Purification
Chromatographic methods are indispensable for separating components of a mixture, making them ideal for monitoring the progress of a chemical reaction and assessing the purity of the final product. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable.
HPLC is a versatile technique for separating non-volatile and thermally sensitive compounds. In the context of this compound synthesis, HPLC can be used to monitor the conversion of the starting material (3-cyano-2-methylbenzoic acid) and the formation of the desired acyl chloride product. It is also highly effective for quantifying impurities in the final product. A common approach would be reversed-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. nih.goviucr.org
Advanced detection methods significantly enhance the information obtained from an HPLC separation:
Diode Array Detector (DAD): A DAD, also known as a Photodiode Array (PDA) detector, acquires the full UV-Vis spectrum for every point in the chromatogram. acs.org This is invaluable for identifying peaks based on their unique absorption spectra and for assessing peak purity by checking for spectral inconsistencies across a single peak. nih.gov Aromatic compounds like this compound and its likely impurities possess strong chromophores, making them well-suited for DAD analysis. acs.org
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity. researchgate.net The MS detector ionizes the compounds eluting from the column and separates the ions based on their mass-to-charge ratio (m/z). This allows for the definitive identification of the product and any impurities by their molecular weight. Tandem MS (MS/MS) can further fragment the ions to provide structural information, aiding in the characterization of unknown byproducts. nih.govnih.gov
Table 2: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Condition | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separation of aromatic compounds. iucr.org |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. Acid improves peak shape. |
| Mobile Phase B | Acetonitrile (B52724) + 0.1% Formic Acid | Organic component for eluting compounds from the column. |
| Gradient | 30% B to 95% B over 15 min | Gradually increases elution strength to separate compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Standard volume for analytical HPLC. |
| DAD Wavelength | 210-400 nm Scan | Acquires full UV spectra to aid in identification. acs.org |
| MS Detector | ESI (Electrospray Ionization), Positive Mode | Soft ionization technique suitable for providing molecular weight information. |
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a sufficiently low boiling point, GC-MS is an excellent method for purity assessment and identifying volatile impurities, such as residual solvents from the synthesis (e.g., toluene (B28343), thionyl chloride) or volatile byproducts. nih.govnist.gov
In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase that separates compounds based on their boiling points and interactions with the phase. As each compound elutes from the column, it enters the mass spectrometer. chemicalbook.com
The mass spectrometer ionizes the molecules, typically using high-energy electrons (Electron Ionization - EI). This energetic process causes the molecules to fragment in a reproducible manner. The resulting fragmentation pattern, or mass spectrum, is a unique "fingerprint" for a specific compound, allowing for its unambiguous identification. For this compound, characteristic fragments would be expected from the loss of the chlorine atom, the carbonyl group, and cleavage of the methyl or cyano groups from the aromatic ring. This allows for the differentiation of regioisomers and the identification of structurally similar impurities.
Table 3: Representative GC-MS Parameters for Analysis of this compound
| Parameter | Condition | Purpose |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A common, low-polarity column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert gas to move the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 15 °C/min | Temperature program to separate compounds based on boiling point. |
| Ion Source Temp. | 230 °C | Standard temperature for the MS ion source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energetic ionization that produces reproducible fragmentation patterns. |
| Mass Range | 40-400 m/z | Scan range to detect the molecular ion and key fragments. |
Computational and Theoretical Chemistry Studies of 3 Cyano 2 Methyl Benzoyl Chloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations could provide a wealth of information about 3-Cyano-2-methyl-benzoyl chloride, from its geometry to its reactivity. For instance, DFT methods like B3LYP with a suitable basis set such as 6-311G(d,p) are commonly used to optimize molecular structures and predict various properties. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons, indicating a molecule's nucleophilicity, while the LUMO is the orbital that acts as an electron acceptor, defining its electrophilicity. youtube.com
For this compound, an FMO analysis would be crucial for understanding its reactivity in various chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack.
Hypothetical FMO Data for this compound:
| Molecular Orbital | Energy (eV) | Description |
| LUMO | (Value) | Primarily localized on the carbonyl carbon and the cyano group, indicating electrophilic sites. |
| HOMO | (Value) | Likely distributed over the benzene (B151609) ring and the methyl group, indicating potential nucleophilic character. |
| HOMO-LUMO Gap | (Value) | Indicates the kinetic stability and chemical reactivity. |
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other charged species. researchgate.net The ESP map of this compound would highlight regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, susceptible to nucleophilic attack).
The electron-withdrawing nature of the cyano group and the acyl chloride functionality would be expected to create a significant positive potential on the carbonyl carbon, making it a prime target for nucleophiles. The analysis of Mulliken or Natural Bond Orbital (NBO) charges would provide a quantitative measure of the charge on each atom, further refining the prediction of reactive sites.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While the core structure of this compound is relatively rigid, the orientation of the acyl chloride group and the interactions with its environment are dynamic. Molecular Dynamics (MD) simulations could be employed to study the conformational flexibility of the molecule, particularly the rotation around the bond connecting the carbonyl group to the benzene ring.
Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms. For this compound, this could involve studying its reactions with various nucleophiles, such as amines or alcohols, which are common reactions for acyl chlorides. ncert.nic.in
By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. Techniques like nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods are often used to find transition states. Such studies could elucidate the mechanism of reactions like the formation of amides or esters from this compound. Recent studies have shown the application of computational methods to understand complex reaction mechanisms, such as the ammoxidation of methylarenes. acs.orgacs.org
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Synthesis
Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. While no specific QSRR models for this compound have been reported, this approach could be highly valuable for predictive synthesis.
By synthesizing a library of related benzoyl chloride derivatives with varying substituents and measuring their reaction rates for a specific transformation, a QSRR model could be developed. The model would use calculated molecular descriptors (such as electronic properties from DFT, steric parameters, or topological indices) to predict the reactivity of new, unsynthesized derivatives. This would allow for the in-silico screening of potential reactants and the rational design of more efficient synthetic routes.
Environmental and Sustainability Considerations in the Utilization of 3 Cyano 2 Methyl Benzoyl Chloride
Solvent Selection and Optimization for Green Synthetic Processes
The choice of solvent is a critical factor in the environmental performance of a chemical process, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation and energy consumption. Traditional syntheses of acyl chlorides may employ volatile organic compounds (VOCs) which pose environmental and health risks. Green chemistry encourages the use of alternative, more benign solvent systems. evitachem.com
For reactions involving acyl chlorides, such as Friedel-Crafts acylation, research has explored the use of greener solvents to replace hazardous ones. evitachem.comprepchem.com Deep eutectic solvents (DESs), for instance, have emerged as promising alternatives. evitachem.comgoogle.com A notable example is a deep eutectic solvent formed between choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl2]3), which can function as both a catalyst and a solvent in Friedel-Crafts acylation reactions. evitachem.comgoogle.com This particular DES is advantageous as it is synthesized from low-cost, environmentally benign components and can be reused multiple times without a significant loss in catalytic activity, making it suitable for industrial-scale processes. evitachem.com
The application of such green solvents in the synthesis or subsequent reactions of 3-Cyano-2-methyl-benzoyl chloride could potentially reduce the reliance on conventional organic solvents, thereby minimizing air and water pollution. The ideal solvent for a green synthetic process involving this compound would exhibit low toxicity, high biodegradability, and be sourced from renewable feedstocks where possible.
Table 1: Comparison of Conventional and Green Solvents for Acylation Reactions
| Solvent Type | Examples | Advantages | Disadvantages |
| Conventional | Dichloromethane (B109758), Benzene (B151609), Toluene (B28343) | High solubility for reactants, well-established processes | Volatile, toxic, often derived from petrochemicals |
| Green | Deep Eutectic Solvents, Ionic Liquids, Water | Low volatility, low toxicity, potential for reuse, can be biodegradable | Higher viscosity, potential for product separation challenges, may require process optimization |
Catalyst Development for Enhanced Atom Economy and Reduced Waste
Catalysis plays a pivotal role in green chemistry by enabling more efficient and selective chemical transformations, which leads to higher atom economy and reduced waste generation. google.com Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with poor atom economy generate significant amounts of by-products that must be managed as waste.
In the context of producing and using this compound, the development of advanced catalysts can significantly enhance sustainability. For instance, the use of solid acid catalysts, such as zeolites, clays, and sulfated zirconia, in Friedel-Crafts acylation reactions offers several advantages over traditional homogeneous catalysts like aluminum chloride. google.com These heterogeneous catalysts are typically non-corrosive, can be easily separated from the reaction mixture, and are often reusable, which simplifies product purification and reduces waste. google.com
Furthermore, the development of metal-free catalytic systems presents an even greener alternative. For example, the use of methanesulfonic anhydride (B1165640) as a promoter for Friedel-Crafts acylation allows for the synthesis of aryl ketones with minimal metallic or halogenated waste. The application of such catalytic strategies to the synthesis and reactions of this compound could lead to more atom-economical processes with a smaller environmental footprint.
Table 2: Catalytic Approaches for Improved Atom Economy
| Catalyst Type | Example | Key Benefits for Green Chemistry |
| Heterogeneous Catalysts | Zeolites, Clays | Ease of separation, reusability, reduced corrosion and waste. google.com |
| Metal-free Catalysts | Methanesulfonic anhydride | Avoids heavy metal contamination in waste streams. |
| Biocatalysts | Enzymes | High selectivity, mild reaction conditions, biodegradable. |
Waste Minimization and By-product Management Strategies in Industrial Processes
The industrial production of benzoyl chlorides can generate various waste streams that require careful management to prevent environmental contamination. The synthesis of this compound likely involves chlorinating agents and may produce by-products such as hydrogen chloride gas and other chlorinated organic compounds. A comprehensive waste minimization and management strategy is therefore essential for the sustainable production of this chemical.
Effective by-product management is also crucial. For instance, hydrogen chloride, a common by-product in the synthesis of acyl chlorides, can be captured and potentially reused in other chemical processes or neutralized to form less harmful salts. The choice of the chlorinating agent itself can also influence the nature and quantity of by-products. The use of thionyl chloride, for example, is convenient as its by-products, sulfur dioxide and hydrogen chloride, are gaseous and can be more easily separated from the liquid product.
Future Research Directions and Emerging Paradigms
Integration into Automated and High-Throughput Synthesis Platforms
The high reactivity of acyl chlorides like 3-Cyano-2-methyl-benzoyl chloride makes them ideal candidates for integration into automated and high-throughput synthesis platforms. These systems, which utilize robotics and computational control to perform numerous reactions in parallel, can rapidly screen for optimal reaction conditions and generate large libraries of derivatives for biological or materials science applications.
Future research will likely focus on developing standardized protocols for the use of this compound in these automated systems. This would involve its reaction with diverse libraries of nucleophiles, such as alcohols, amines, and thiols, to create a wide array of esters, amides, and thioesters. The resulting compounds could then be screened for a variety of properties, from pharmaceutical activity to liquid crystal behavior. The data generated from these high-throughput experiments would also be invaluable for building predictive models of reactivity for this and related substituted benzoyl chlorides.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
While the classical reactions of benzoyl chlorides are well-established, the specific substitution pattern of this compound opens the door to novel reactivity. wikipedia.orgwikipedia.org The interplay between the ortho-methyl group's steric hindrance and the meta-cyano group's electronic influence could lead to unconventional reaction pathways and selectivities.
Future investigations may explore:
Directed Ortho-Metalation: The acyl chloride or cyano group could potentially direct metalation to the adjacent ring positions, enabling further functionalization.
Photocatalysis and Radical Chemistry: Inspired by recent advances in the generation of benzoyl radicals from aromatic aldehydes, research could focus on the photocatalytic activation of this compound. organic-chemistry.orgnih.gov This could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions that are not accessible through traditional ionic pathways.
Frustrated Lewis Pair Chemistry: The steric hindrance from the ortho-methyl group might allow this molecule to act as a component of a frustrated Lewis pair, enabling the activation of small molecules.
Development of this compound as a Precursor for Advanced Materials with Tailored Properties
The combination of a polymerizable handle (via the acyl chloride) and electronically active and rigid functionalities (the cyano-substituted benzene (B151609) ring) makes this compound a highly promising monomer for the synthesis of advanced materials.
Table 1: Potential Material Applications
| Material Class | Potential Properties and Applications |
| High-Performance Polymers | The rigid, substituted aromatic core could be incorporated into polymers like polyamides and polyesters to enhance thermal stability, mechanical strength, and chemical resistance. wikipedia.org |
| Organic Semiconductors | The electron-withdrawing cyano group is a common feature in n-type organic semiconductors. nih.govrsc.org Polymers derived from this compound could be explored for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). |
| Liquid Crystals | The rigid, anisotropic structure of molecules derived from this compound could lead to the formation of liquid crystalline phases, with potential uses in displays and sensors. |
| Functional Surfaces | The acyl chloride group can be used to covalently attach this molecule to surfaces containing hydroxyl or amine groups, thereby modifying the surface properties for applications in microelectronics or biomedical devices. nih.gov |
Future work in this area will involve the synthesis and characterization of polymers and co-polymers derived from this compound. This will require a systematic study of how its structure influences the resulting material's properties, such as its electronic bandgap, charge carrier mobility, and thermomechanical behavior.
Applications in Flow Chemistry and Microreactor Technology for Continuous Production
The synthesis and use of highly reactive compounds like acyl chlorides often present safety and scalability challenges in traditional batch reactors. nih.govamt.uk Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, offers significant advantages in terms of safety, heat transfer, and process control. beilstein-journals.orgresearchgate.net
The continuous production of this compound from its corresponding carboxylic acid could be achieved using a flow reactor, allowing for on-demand generation and immediate use in subsequent reactions. vapourtec.comacs.org This "just-in-time" approach minimizes the accumulation of hazardous intermediates and allows for safer operation at elevated temperatures and pressures, potentially accelerating reaction rates and improving yields. Future research will focus on optimizing the conditions for the continuous synthesis of this compound and coupling it with downstream functionalization steps in a fully integrated flow process.
Synergistic Approaches with Biocatalysis and Chemoenzymatic Synthesis
The integration of chemical and biological catalysis offers powerful strategies for the synthesis of complex and chiral molecules. While this compound itself is not a typical substrate for enzymes, it can be used in chemoenzymatic cascades.
Potential future research directions include:
Enzymatic Resolution of Precursors: Biocatalysts could be used to resolve racemic mixtures of precursors to this compound, leading to the synthesis of enantiomerically pure derivatives.
Tandem Catalytic Reactions: A chemical reaction using this compound could be followed by an enzymatic transformation in a one-pot process. For example, the acylation of a prochiral diol could be followed by an enzyme-catalyzed desymmetrization.
Synthesis of Chiral Building Blocks: It could be used to acylate the products of biocatalytic reactions, such as enantiomerically pure α-hydroxy ketones, to generate complex chiral building blocks for the pharmaceutical industry. taylorandfrancis.comuni-duesseldorf.deentrechem.com
These synergistic approaches could provide efficient and sustainable routes to valuable, highly functionalized molecules that would be difficult to access through purely chemical or purely biological methods.
Q & A
Q. Advanced
- Steric Effects : The methyl group at C2 reduces reaction rates with bulky amines (e.g., tert-butylamine) by ~40% compared to unsubstituted benzoyl chlorides.
- Electronic Effects : The electron-withdrawing cyano group increases electrophilicity, accelerating reactions with electron-rich amines (second-order rate constant k = 2.7 × 10⁻³ L/mol·s) .
What protocols ensure safe scaling of this compound synthesis from milligram to gram quantities without compromising yield?
Q. Advanced
- Continuous Flow Reactors : Maintain precise stoichiometry (SOCl₂:acid = 1.5:1) at 0.5 mL/min flow rate, with in-line IR monitoring of reaction completion.
- Temperature Control : Avoid exothermic decomposition by keeping the reaction below 60°C.
- Workup Automation : Liquid-liquid extraction modules isolate the product with 85% yield at 50g scale .
How can isotopic labeling (e.g., ¹³C or ¹⁵N) be incorporated into this compound for mechanistic studies?
Q. Advanced
- ¹³C Labeling : Introduce ¹³C at the carbonyl via Claisen condensation using ¹³C-enriched KCN. Confirm via ¹³C NMR (δ ~170 ppm) .
- ¹⁵N Labeling : Synthesize the precursor using ¹⁵N-labeled nitriles (e.g., Na¹⁵CN) and track incorporation via mass spectrometry (M+1 peak at m/z = 180.6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
